molecular formula C22H25FN4O2 B1682387 Toceranib CAS No. 356068-94-5

Toceranib

Cat. No.: B1682387
CAS No.: 356068-94-5
M. Wt: 396.5 g/mol
InChI Key: SRSGVKWWVXWSJT-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toceranib, sold under the brand name Palladia, is a receptor tyrosine kinase inhibitor used primarily in veterinary medicine for the treatment of canine mast cell tumors. It is the first medication developed specifically for the treatment of cancer in dogs . This compound works by inhibiting certain proteins involved in the growth and spread of cancer cells, making it a valuable tool in veterinary oncology .

Mechanism of Action

Target of Action

Toceranib, sold under the brand name Palladia, is a receptor tyrosine kinase inhibitor . The primary targets of this compound are KIT, vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor β (PDGFRβ), and FMS-like tyrosine kinases-3 (Flt-3) . These targets are key proteins involved in the growth and spread of cancer cells .

Mode of Action

This compound works by inhibiting these specific kinases, which can slow down or stop the growth of cancer cells . This is particularly effective in cancers where these kinases play a key role . Additionally, this compound also inhibits vascular endothelial growth factor receptors (VEGFRs), which are involved in the process of angiogenesis, the formation of new blood vessels . By inhibiting VEGFRs, this compound can reduce the blood supply to tumors, further hindering their growth and ability to spread .

Biochemical Pathways

The inhibition of these specific kinases by this compound affects various biochemical pathways. The affected pathways include those involved in cell growth and proliferation, angiogenesis, and apoptosis . The downstream effects of these pathway alterations include slowed or halted tumor growth, reduced blood supply to tumors, and potentially induced apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

This compound has a bioavailability of 77% and a protein binding of 91%-93% . It has an elimination half-life of 16 hours . These ADME properties impact the bioavailability of this compound, influencing how much of the drug reaches its site of action, how long it stays in the body, and how it is metabolized and excreted .

Result of Action

The molecular effects of this compound’s action include the inhibition of specific kinases and the reduction of blood supply to tumors . On a cellular level, this compound can induce apoptosis in cancer cells . It has been shown to have biological activity in dogs with primary and metastatic pheochromocytomas .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary from case to case, and regular monitoring and follow-up care are essential to ensure the best possible outcome for the patient .

Biochemical Analysis

Biochemical Properties

Toceranib selectively inhibits multiple receptor tyrosine kinases (RTKs), enzymes that stimulate the growth and proliferation of cells . In many cancers, these enzymes are overactive, leading to uncontrolled growth of cancer cells . This compound’s ability to inhibit these specific kinases allows it to slow down or stop the growth of cancer cells .

Cellular Effects

This compound has two primary effects on cells: it kills tumor cells and cuts off the blood supply to the tumor . This dual action is particularly effective in cancers where the kinases targeted by this compound play a key role . In vitro studies have shown that this compound exerts an anti-proliferative effect on endothelial cells .

Molecular Mechanism

This compound works by inhibiting the activity of certain proteins involved in the growth and spread of cancer cells . By inhibiting these specific kinases, this compound can slow down or stop the growth of cancer cells . Additionally, this compound inhibits vascular endothelial growth factor receptors (VEGFRs), which are involved in the formation of new blood vessels . By inhibiting VEGFRs, this compound can reduce the blood supply to tumors, further hindering their growth and ability to spread .

Temporal Effects in Laboratory Settings

This compound shows a slower and prolonged release behavior, which is affected by hydrodynamic size, surface interaction, and the medium used . This indicates that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Dosages of this compound ranging from 2.4 to 2.9 mg/kg, administered orally every 48 hours, have been reported as yielding sufficient target inhibition with substantially decreased toxicity .

Metabolic Pathways

This compound undergoes metabolism primarily in the liver. The enzymes of the cytochrome P450 system, particularly CYP3A4, play a significant role in its metabolic process . The metabolic pathways involve demethylation and oxidation .

Transport and Distribution

The majority of this compound (92%) is excreted in feces and only a small portion (7%) is excreted in urine . This indicates that this compound is transported and distributed within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Toceranib is synthesized through a series of chemical reactions involving the formation of its indolinone structure. The synthetic route typically involves the following steps:

  • Formation of the indole core.
  • Introduction of the fluorine atom.
  • Formation of the pyrrole ring.
  • Coupling of the pyrrole and indole moieties.

The reaction conditions often involve the use of various reagents such as fluorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated as its phosphate salt, this compound phosphate, to enhance its stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions

Toceranib undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can introduce different substituents on the indole or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties. These products are often studied to understand the drug’s metabolism and potential side effects .

Scientific Research Applications

Toceranib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Toceranib is similar to other receptor tyrosine kinase inhibitors, such as sunitinib and masitinib. it has unique properties that make it particularly effective in veterinary medicine:

    Sunitinib: A sister compound to this compound, used in human cancer therapy.

    Masitinib: Another tyrosine kinase inhibitor used in veterinary medicine.

This compound’s uniqueness lies in its specific approval for canine mast cell tumors and its dual mechanism of action, making it a valuable tool in veterinary oncology .

Properties

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSGVKWWVXWSJT-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189076
Record name Toceranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356068-94-5
Record name Toceranib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356068-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toceranib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toceranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOCERANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59L7Y0530C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-Fluoro-1,3-dihydro-indol-2-one was condensed with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-pyrrolidin-1-yl-ethyl)-amide to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-pyrrolidin-1-yl-ethyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Toceranib
Reactant of Route 2
Reactant of Route 2
Toceranib
Reactant of Route 3
Reactant of Route 3
Toceranib
Reactant of Route 4
Reactant of Route 4
Toceranib
Reactant of Route 5
Reactant of Route 5
Toceranib
Reactant of Route 6
Reactant of Route 6
Toceranib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.